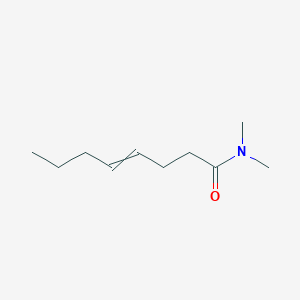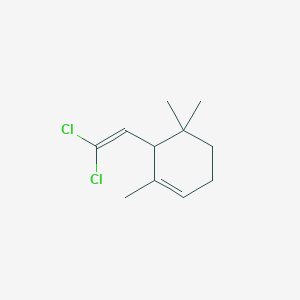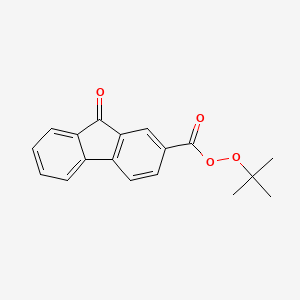![molecular formula C8F18Se6 B14360936 Hexakis[(trifluoromethyl)selanyl]ethane CAS No. 95776-88-8](/img/structure/B14360936.png)
Hexakis[(trifluoromethyl)selanyl]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis[(trifluoromethyl)selanyl]ethane is a chemical compound characterized by the presence of six trifluoromethylselanyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis[(trifluoromethyl)selanyl]ethane typically involves the reaction of ethane with trifluoromethylselenyl chloride (CF3SeCl) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the reaction conditions and improving the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Hexakis[(trifluoromethyl)selanyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The trifluoromethylselanyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of selenoxides, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
Hexakis[(trifluoromethyl)selanyl]ethane has several scientific research applications, including:
Mechanism of Action
The mechanism by which Hexakis[(trifluoromethyl)selanyl]ethane exerts its effects involves the interaction of the trifluoromethylselanyl groups with various molecular targets. These interactions can lead to changes in the electronic and steric properties of the compound, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Hexakis(trifluoromethylthio)benzene: Similar in structure but with sulfur atoms instead of selenium.
Hexakis(trifluoromethyl)benzene: Lacks the selenium atoms and has different reactivity and properties.
Uniqueness: Hexakis[(trifluoromethyl)selanyl]ethane is unique due to the presence of selenium atoms, which impart distinct electronic and steric properties compared to similar compounds with sulfur or without chalcogen atoms .
Properties
CAS No. |
95776-88-8 |
|---|---|
Molecular Formula |
C8F18Se6 |
Molecular Weight |
911.9 g/mol |
IUPAC Name |
1,1,1,2,2,2-hexakis(trifluoromethylselanyl)ethane |
InChI |
InChI=1S/C8F18Se6/c9-3(10,11)27-1(28-4(12,13)14,29-5(15,16)17)2(30-6(18,19)20,31-7(21,22)23)32-8(24,25)26 |
InChI Key |
SLFZZPYHGLRKET-UHFFFAOYSA-N |
Canonical SMILES |
C(C([Se]C(F)(F)F)([Se]C(F)(F)F)[Se]C(F)(F)F)([Se]C(F)(F)F)([Se]C(F)(F)F)[Se]C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


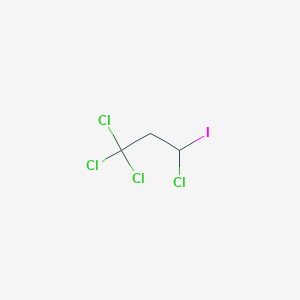
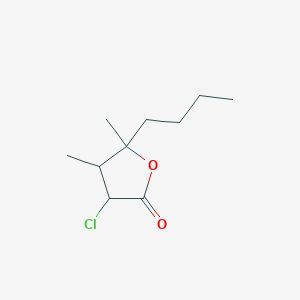
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)

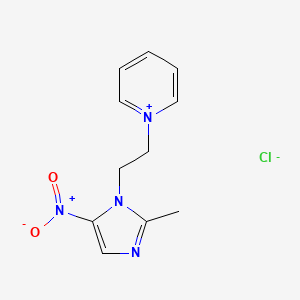
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
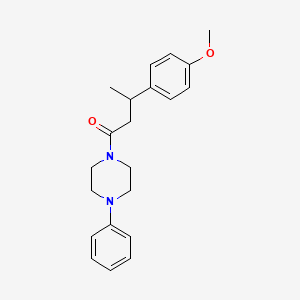
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)

![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine](/img/structure/B14360918.png)
